N-Butyl-N-(heptan-2-YL)aniline

Description

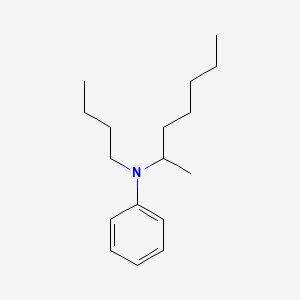

N-Butyl-N-(heptan-2-yl)aniline is a tertiary amine derivative of aniline, characterized by two alkyl substituents on the nitrogen atom: a linear n-butyl group and a branched heptan-2-yl chain.

Properties

CAS No. |

157363-54-7 |

|---|---|

Molecular Formula |

C17H29N |

Molecular Weight |

247.4 g/mol |

IUPAC Name |

N-butyl-N-heptan-2-ylaniline |

InChI |

InChI=1S/C17H29N/c1-4-6-9-12-16(3)18(15-7-5-2)17-13-10-8-11-14-17/h8,10-11,13-14,16H,4-7,9,12,15H2,1-3H3 |

InChI Key |

PHVYYKBZCNGPEY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)N(CCCC)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

N-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl)aniline (C₁₃)

- Structure : Features a bicyclic terpene-derived substituent, introducing significant steric bulk and rigidity.

N-(3,7-Dimethyloct-6-en-1-yl)aniline (C₁₄)

- Structure : Contains an unsaturated branched alkyl chain (dimethyloctenyl group).

- Impact : The double bond introduces electronic effects (e.g., conjugation) absent in the saturated heptan-2-yl group, altering resonance stabilization and susceptibility to oxidation .

2-(tert-Butyl)-N-(hexan-2-yl)aniline (15)

- Structure : Combines a tert-butyl group on the aromatic ring with a hexan-2-yl chain on nitrogen.

- Impact : The electron-donating tert-butyl group increases electron density on the aromatic ring, enhancing electrophilic substitution reactivity compared to the target compound’s unsubstituted aniline core .

N-Butyl-N-(4,4,4-trifluorobutyl)aniline (2ar)

Spectroscopic and Physical Properties

NMR Shifts (δH and δC)

- C₁₃ : Aromatic protons resonate at δ 6.8–7.2 ppm, while bicyclic CH₂ groups appear at δ 1.2–2.1 ppm.

- C₁₄ : The allylic protons of the dimethyloctenyl chain show upfield shifts (δ 1.6–2.0 ppm) due to conjugation .

- Compound 13 : tert-butyl protons appear as a singlet at δ 1.35 ppm, with aromatic signals shifted downfield (δ 7.3–7.5 ppm) due to electron donation .

Melting Points and Solubility

- Bicyclic derivatives (e.g., C₁₃) are solids at room temperature, whereas linear or branched analogs (e.g., C₁₄, compound 13) are often oils, indicating higher solubility in nonpolar solvents .

Reactivity and Functional Group Tolerance

- Nitroso Derivatives (): Compounds like N1-Butyl-N3-(4-chlorophenyl)-4-nitrosobenzene-1,3-diamine (2c) exhibit enhanced electrophilic reactivity at the nitroso group, a feature absent in the target compound. The presence of electron-withdrawing groups (e.g., Cl, NO) further modulates this behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.